molecular formula C18H11Cl3N4O5S B2875590 N1-imino(3-pyridyl)methyl-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide CAS No. 210411-43-1

N1-imino(3-pyridyl)methyl-3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonamide

Cat. No.: B2875590
CAS No.: 210411-43-1
M. Wt: 501.72
InChI Key: OUUWWIAGYLCKIF-UHFFFAOYSA-N
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Description

N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including chloro, nitro, phenoxy, sulfonyl, and carboximidamide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the sulfonyl and carboximidamide groups. The chlorination and nitration steps are carefully controlled to ensure the correct substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions are typically mild to moderate temperatures with appropriate solvents to ensure efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can produce a range of functionalized compounds with different properties.

Scientific Research Applications

N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylpyridine derivatives and phenylsulfonyl compounds with different substitution patterns. Examples include:

  • N’-[3,5-dichloro-4-(2-chlorophenoxy)phenyl]sulfonylpyridine-3-carboximidamide
  • N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide

Uniqueness

N’-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O5S/c19-13-6-11(25(26)27)3-4-16(13)30-17-14(20)7-12(8-15(17)21)31(28,29)24-18(22)10-2-1-5-23-9-10/h1-9H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUWWIAGYLCKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/S(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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